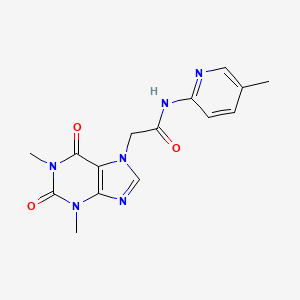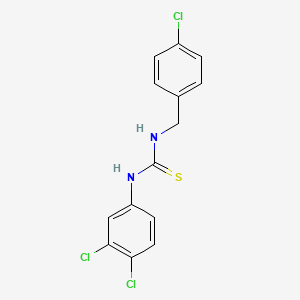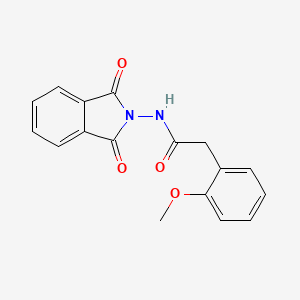
N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)-2-naphthalenesulfonohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)-2-naphthalenesulfonohydrazide, also known as BENS or BENS-H, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)-2-naphthalenesulfonohydrazide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and replication. N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)-2-naphthalenesulfonohydrazide has also been shown to induce oxidative stress in cancer cells, which may contribute to its anticancer properties.
Biochemical and physiological effects:
N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)-2-naphthalenesulfonohydrazide has been shown to have several biochemical and physiological effects. In cancer cells, N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)-2-naphthalenesulfonohydrazide has been found to induce apoptosis, inhibit cell growth and proliferation, and induce oxidative stress. In addition, N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)-2-naphthalenesulfonohydrazide has been shown to inhibit the replication of viruses by inhibiting the activity of certain enzymes and proteins.
实验室实验的优点和局限性
One of the main advantages of N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)-2-naphthalenesulfonohydrazide is its relatively simple synthesis method, which makes it easy to produce in large quantities. In addition, N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)-2-naphthalenesulfonohydrazide has been shown to have potent anticancer and antiviral properties, which make it a promising candidate for further research.
However, there are also some limitations associated with the use of N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)-2-naphthalenesulfonohydrazide in lab experiments. For example, N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)-2-naphthalenesulfonohydrazide has been shown to be toxic to normal cells at high concentrations, which may limit its use in certain applications. In addition, the mechanism of action of N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)-2-naphthalenesulfonohydrazide is not fully understood, which may make it difficult to optimize its use in certain applications.
未来方向
There are several potential future directions for research on N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)-2-naphthalenesulfonohydrazide. One area of research could focus on optimizing the synthesis method of N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)-2-naphthalenesulfonohydrazide to improve its yield and purity. Another area of research could focus on elucidating the mechanism of action of N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)-2-naphthalenesulfonohydrazide to better understand its potential applications.
In addition, further research could be done to explore the potential use of N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)-2-naphthalenesulfonohydrazide in combination with other anticancer or antiviral agents to enhance its efficacy. Finally, research could be done to explore the potential use of N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)-2-naphthalenesulfonohydrazide in other fields, such as agriculture or environmental science.
合成方法
The synthesis of N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)-2-naphthalenesulfonohydrazide involves the reaction of 3-bromo-4-ethoxy-5-methoxybenzaldehyde with 2-naphthalenesulfonylhydrazide in the presence of a base. The resulting product is then purified through recrystallization. The synthesis of N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)-2-naphthalenesulfonohydrazide is relatively simple and can be carried out using standard laboratory equipment.
科学研究应用
N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)-2-naphthalenesulfonohydrazide has been extensively studied for its potential applications in various fields. In the field of medicine, N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)-2-naphthalenesulfonohydrazide has been shown to have anticancer properties. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)-2-naphthalenesulfonohydrazide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In addition to its anticancer properties, N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)-2-naphthalenesulfonohydrazide has also been studied for its potential use as an antiviral agent. It has been found to inhibit the replication of several viruses, including herpes simplex virus type 1 and type 2, and human cytomegalovirus.
属性
IUPAC Name |
N-[(E)-(3-bromo-4-ethoxy-5-methoxyphenyl)methylideneamino]naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O4S/c1-3-27-20-18(21)10-14(11-19(20)26-2)13-22-23-28(24,25)17-9-8-15-6-4-5-7-16(15)12-17/h4-13,23H,3H2,1-2H3/b22-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKYBGAIIYLRNE-LPYMAVHISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)C=NNS(=O)(=O)C2=CC3=CC=CC=C3C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1Br)/C=N/NS(=O)(=O)C2=CC3=CC=CC=C3C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclopentyl-N'-[(1-ethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5870648.png)
![N-cyclopropyl-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5870649.png)


![methyl 4-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}benzoate](/img/structure/B5870675.png)
![2-phenylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5870678.png)


![N-{2-[(3-methylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5870713.png)
![2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B5870719.png)
![1,3-dioxo-2-phenyl-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B5870730.png)

![N,N-diethyl-3-(2-phenyl-1H-imidazo[1,2-a]benzimidazol-1-yl)-1-propanamine](/img/structure/B5870746.png)
![methyl 4-[(3-fluorobenzoyl)amino]benzoate](/img/structure/B5870753.png)